ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include condensation reactions, cyclization, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- 2-(3-ethoxy-4-(pentyloxy)benzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
- 2-(2-ethoxybenzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
- 2-(3-ethoxy-4-propoxybenzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C32H30N2O6S |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[[2-(2-phenoxyethoxy)phenyl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H30N2O6S/c1-4-38-31(36)28-21(2)33-32-34(29(28)22-14-16-24(37-3)17-15-22)30(35)27(41-32)20-23-10-8-9-13-26(23)40-19-18-39-25-11-6-5-7-12-25/h5-17,20,29H,4,18-19H2,1-3H3/b27-20- |
InChI Key |
VYJRZFORHSMCBR-OOAXWGSJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC=CC=C4OCCOC5=CC=CC=C5)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=CC=C4OCCOC5=CC=CC=C5)S2)C |
Origin of Product |
United States |
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